KNK423

Vue d'ensemble

Description

L’inhibiteur de protéines de choc thermique II est un composé conçu pour inhiber l’activité des protéines de choc thermique, qui sont des chaperonnes moléculaires impliquées dans le repliement, la réparation et la dégradation des protéines. Les protéines de choc thermique jouent un rôle crucial dans l’homéostasie cellulaire et les réponses au stress, ce qui en fait des cibles importantes dans la thérapie anticancéreuse et d’autres maladies où le mauvais repliement des protéines est un facteur .

Applications De Recherche Scientifique

Heat Shock Protein Inhibitor II has extensive applications in scientific research, particularly in:

Chemistry: Used to study protein folding and stability.

Biology: Investigates cellular stress responses and protein homeostasis.

Medicine: Explored as a therapeutic agent in cancer treatment, neurodegenerative diseases, and viral infections

Industry: Utilized in the development of new drugs and therapeutic strategies.

Mécanisme D'action

L’inhibiteur de protéines de choc thermique II exerce ses effets en se liant aux protéines de choc thermique, inhibant ainsi leur activité chaperonne. Cette inhibition perturbe le bon repliement des protéines clientes, ce qui conduit à leur dégradation. Les cibles moléculaires comprennent diverses protéines de choc thermique, telles que la protéine de choc thermique 90 et la protéine de choc thermique 70, qui sont impliquées dans des voies cellulaires essentielles .

Composés similaires :

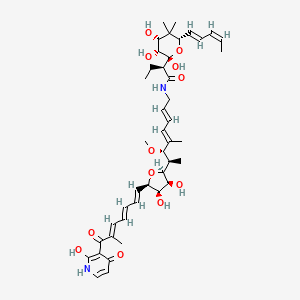

Geldanamycine : Un autre inhibiteur des protéines de choc thermique qui se lie à la protéine de choc thermique 90.

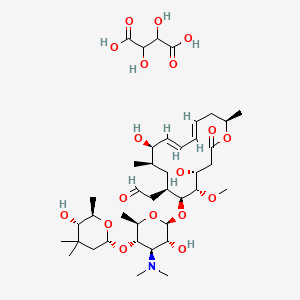

17-AAG (Tanespimycine) : Un dérivé de la geldanamycine ayant des effets inhibiteurs similaires.

Radicicol : Un produit naturel qui inhibe la protéine de choc thermique 90.

Unicité : L’inhibiteur de protéines de choc thermique II est unique en raison de son affinité de liaison spécifique et de sa capacité à être encapsulé dans des nanoparticules pour une administration ciblée. Cette encapsulation améliore sa stabilité et sa biodisponibilité, ce qui en fait un candidat prometteur pour des applications thérapeutiques .

Analyse Biochimique

Biochemical Properties

KNK423 interacts with heat shock proteins (HSPs), a representative family of chaperone genes, which play crucial roles in malignant progression . It has been developed as a pan-HSP inhibitor . The nature of these interactions involves the inhibition of the synthesis of HSPs, thereby disrupting the co-expression network for HSPs .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of HSPs, which are crucial for cell survival under stress conditions . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with HSPs, leading to their inhibition . This results in changes in gene expression and disruption of cellular processes that rely on these proteins .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to be stable . It has been found to inhibit the synthesis of HSPs and the acquisition of thermotolerance in transplantable tumors in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a concentration of 200 mg/kg, this compound alone showed no antitumor effects and did not increase the thermosensitivity of nontolerant tumors . The same dose of this compound enhanced the antitumor effects of fractionated heat treatment at 44°C in a synergistic manner .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis and function of HSPs . It interacts with these proteins and can affect metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’inhibiteur de protéines de choc thermique II implique généralement une synthèse organique en plusieurs étapes. Une approche courante consiste à utiliser des interactions hydrophobes pour encapsuler l’inhibiteur dans des nanoparticules. Par exemple, l’acide gambogique, un inhibiteur connu des protéines de choc thermique, peut être encapsulé dans des nanoparticules d’albumine par interaction hydrophobe .

Méthodes de production industrielle : La production industrielle de l’inhibiteur de protéines de choc thermique II implique souvent des techniques de criblage à haut débit pour identifier des inhibiteurs puissants à partir de produits naturels. Des techniques telles que la pêche aux ligands et le criblage virtuel sont utilisées pour découvrir et valider des inhibiteurs potentiels .

Analyse Des Réactions Chimiques

Types de réactions : L’inhibiteur de protéines de choc thermique II subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique la perte d’électrons de l’inhibiteur, souvent facilitée par des agents oxydants.

Réduction : Le gain d’électrons, généralement en utilisant des agents réducteurs.

Substitution : Remplacement d’un groupe fonctionnel par un autre, souvent dans des conditions spécifiques.

Réactifs et conditions courantes :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés de l’inhibiteur, tandis que les réactions de substitution peuvent produire divers analogues substitués.

4. Applications de la recherche scientifique

L’inhibiteur de protéines de choc thermique II a des applications étendues dans la recherche scientifique, en particulier dans :

Chimie : Utilisé pour étudier le repliement et la stabilité des protéines.

Biologie : Investigue les réponses au stress cellulaire et l’homéostasie des protéines.

Médecine : Exploré comme agent thérapeutique dans le traitement du cancer, les maladies neurodégénératives et les infections virales

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques.

Comparaison Avec Des Composés Similaires

Geldanamycin: Another heat shock protein inhibitor that binds to heat shock protein 90.

17-AAG (Tanespimycin): A derivative of geldanamycin with similar inhibitory effects.

Radicicol: A natural product that inhibits heat shock protein 90.

Uniqueness: Heat Shock Protein Inhibitor II is unique due to its specific binding affinity and the ability to be encapsulated within nanoparticles for targeted delivery. This encapsulation enhances its stability and bioavailability, making it a promising candidate for therapeutic applications .

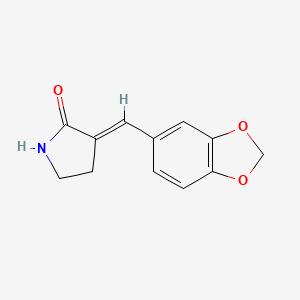

Propriétés

IUPAC Name |

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12-9(3-4-13-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2,(H,13,14)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPPHWXYOJXQMV-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CNC(=O)/C1=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

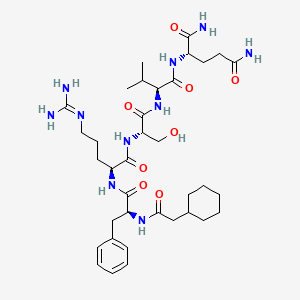

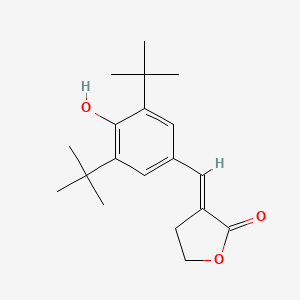

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(2S)-2-AMINO-3-(4-HYDROXYPHENYL)PROPANOYL]-METHYL-AMINO]-N-[(2S)-1 -HYDROXY-3-PHENYL-PROPAN-2-YL]BUTANAMIDE](/img/structure/B1673658.png)

![2-[4-(Dimethylamino)styryl]-6-methoxybenzofuran](/img/structure/B1673674.png)